CX-516
CX-516
CX-516 ,aslo known as BDP 12 and SPD-420, is an ampakine and nootropic that acts as an AMPA receptor positive allosteric modulator. It was researched as a treatment for Alzheimer's disease under the brand name Ampalex, and was also being examined as a treatment for ADHD. CX-516 showed good in vitro activity and positive results in animal tests, the human trials proved disappointing due mainly to low potency and short half-life. However, CX-516 is still widely used in animal research into the ampakine drugs and is the standard reference compound that newer, more potent drugs of this class such as farampator and CX-717 are compared to.
Brand Name:
Vulcanchem
CAS No.:
154235-83-3
VCID:
VC0524614
InChI:
InChI=1S/C14H15N3O/c18-14(17-8-2-1-3-9-17)11-4-5-12-13(10-11)16-7-6-15-12/h4-7,10H,1-3,8-9H2
SMILES:
C1CCN(CC1)C(=O)C2=CC3=NC=CN=C3C=C2
Molecular Formula:
C14H15N3O
Molecular Weight:
241.29 g/mol
CX-516
CAS No.: 154235-83-3
Inhibitors
VCID: VC0524614
Molecular Formula: C14H15N3O
Molecular Weight: 241.29 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 154235-83-3 |
---|---|
Product Name | CX-516 |
Molecular Formula | C14H15N3O |
Molecular Weight | 241.29 g/mol |
IUPAC Name | piperidin-1-yl(quinoxalin-6-yl)methanone |
Standard InChI | InChI=1S/C14H15N3O/c18-14(17-8-2-1-3-9-17)11-4-5-12-13(10-11)16-7-6-15-12/h4-7,10H,1-3,8-9H2 |
Standard InChIKey | ANDGGVOPIJEHOF-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)C(=O)C2=CC3=NC=CN=C3C=C2 |
Canonical SMILES | C1CCN(CC1)C(=O)C2=CC3=NC=CN=C3C=C2 |
Appearance | Solid powder |
Description | CX-516 ,aslo known as BDP 12 and SPD-420, is an ampakine and nootropic that acts as an AMPA receptor positive allosteric modulator. It was researched as a treatment for Alzheimer's disease under the brand name Ampalex, and was also being examined as a treatment for ADHD. CX-516 showed good in vitro activity and positive results in animal tests, the human trials proved disappointing due mainly to low potency and short half-life. However, CX-516 is still widely used in animal research into the ampakine drugs and is the standard reference compound that newer, more potent drugs of this class such as farampator and CX-717 are compared to. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | CX-516; CX 516; CX516; BDP 12; BDP-12; BDP12; SPD-420; SPD420; brand name: Ampalex. |
Reference | 1: Gibert-Rahola J, Villena-Rodriguez A. Glutamatergic drugs for schizophrenia treatment. Actas Esp Psiquiatr. 2014 Sep;42(5):234-41. Epub 2014 Sep 1. PubMed PMID: 25179095. 2: O'Neill MJ, Witkin JM. AMPA receptor potentiators: application for depression and Parkinson's disease. Curr Drug Targets. 2007 May;8(5):603-20. Review. PubMed PMID: 17504104. 3: Olsen CK, Kreilgaard M, Didriksen M. Positive modulation of glutamatergic receptors potentiates the suppressive effects of antipsychotics on conditioned avoidance responding in rats. Pharmacol Biochem Behav. 2006 Jun;84(2):259-65. Epub 2006 Jun 19. PubMed PMID: 16782180. 4: Visser PJ, Scheltens P, Verhey FR. Do MCI criteria in drug trials accurately identify subjects with predementia Alzheimer's disease? J Neurol Neurosurg Psychiatry. 2005 Oct;76(10):1348-54. PubMed PMID: 16170074; PubMed Central PMCID: PMC1739362. 5: Danysz W. CX-516 (Cortex Pharmaceuticals Inc). IDrugs. 1999 Aug;2(8):814-22. PubMed PMID: 16127658. 6: O'Neill MJ, Bleakman D, Zimmerman DM, Nisenbaum ES. AMPA receptor potentiators for the treatment of CNS disorders. Curr Drug Targets CNS Neurol Disord. 2004 Jun;3(3):181-94. Review. PubMed PMID: 15180479. 7: Danysz W. CX-516 Cortex pharmaceuticals. Curr Opin Investig Drugs. 2002 Jul;3(7):1081-8. Review. PubMed PMID: 12186271. 8: Danysz W. Positive modulators of AMPA receptors as a potential treatment for schizophrenia. Curr Opin Investig Drugs. 2002 Jul;3(7):1062-6. Review. PubMed PMID: 12186268. 9: Lindén AM, Yu H, Zarrinmayeh H, Wheeler WJ, Skolnick P. Binding of an AMPA receptor potentiator ([3H]LY395153) to native and recombinant AMPA receptors. Neuropharmacology. 2001 Jun;40(8):1010-8. PubMed PMID: 11406192. |
PubChem Compound | 148184 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume